(E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 1334377-26-2
Cat. No.: VC4583885
Molecular Formula: C23H20N4OS
Molecular Weight: 400.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1334377-26-2 |
|---|---|
| Molecular Formula | C23H20N4OS |
| Molecular Weight | 400.5 |
| IUPAC Name | (E)-1-[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-3-thiophen-2-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C23H20N4OS/c1-17-6-8-18(9-7-17)27-23(25-12-2-3-13-25)20-15-26(16-21(20)24-27)22(28)11-10-19-5-4-14-29-19/h2-14H,15-16H2,1H3/b11-10+ |
| Standard InChI Key | BCRHKVVOCDQKGU-ZHACJKMWSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C=CC4=CC=CS4)N5C=CC=C5 |
Introduction
The compound (E)-1-(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule featuring multiple heterocyclic rings, including pyrrole, pyrrolopyrazole, and thiophene. This compound's structure suggests potential applications in medicinal chemistry due to its diverse functional groups and aromatic rings, which can interact with biological targets.
Synthesis Methods
The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. Common methods might include:
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Condensation Reactions: Combining appropriate precursors in the presence of catalysts to form the desired heterocyclic rings.
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Cross-Coupling Reactions: Utilizing palladium or other transition metals to connect aromatic rings.
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Cyclization Reactions: Forming rings through intramolecular reactions.
| Synthesis Step | Description | Conditions |
|---|---|---|
| 1. Formation of Pyrrolopyrazole Core | Condensation of pyrrole and pyrazole precursors | High temperature, acidic conditions |
| 2. Introduction of Thiophene Group | Cross-coupling reaction with thiophene derivative | Palladium catalyst, basic conditions |
| 3. Formation of Propenone Chain | Aldol condensation with appropriate aldehyde | Basic conditions, reflux |
Spectroscopic Characterization
Characterization of such compounds typically involves:
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NMR Spectroscopy: To confirm the structure by analyzing proton and carbon signals.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
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IR Spectroscopy: To identify functional groups.
| Spectroscopic Method | Expected Findings |
|---|---|
| 1H NMR | Signals for aromatic protons, alkene protons, and heterocyclic protons |
| 13C NMR | Signals for aromatic carbons, alkene carbons, and heterocyclic carbons |
| IR Spectroscopy | Absorptions for C=C, C=N, and C=O bonds |
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